molecular formula C15H19N3S B2731509 1-cyclohexyl-3-(1H-indol-5-yl)thiourea CAS No. 299207-76-4

1-cyclohexyl-3-(1H-indol-5-yl)thiourea

Cat. No.: B2731509
CAS No.: 299207-76-4
M. Wt: 273.4
InChI Key: MXHAGAOJRATTSR-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(1H-indol-5-yl)thiourea: is a chemical compound that belongs to the class of indole-thiourea derivatives. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and an indole ring attached to the thiourea moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(1H-indol-5-yl)thiourea typically involves the reaction of cyclohexylamine with 1H-indole-5-isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for N-cyclohexyl-N’-(1H-indol-5-yl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclohexyl-N’-(1H-indol-5-yl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

Chemistry: N-cyclohexyl-N’-(1H-indol-5-yl)thiourea is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: The compound has shown potential as a tyrosinase inhibitor, which is significant in the study of melanin synthesis and hyperpigmentation disorders . It is also being investigated for its antimicrobial and antioxidant properties.

Medicine: Due to its biological activities, N-cyclohexyl-N’-(1H-indol-5-yl)thiourea is being explored for potential therapeutic applications, including the treatment of hyperpigmentation and other skin disorders.

Industry: In the cosmetic industry, the compound’s ability to inhibit tyrosinase makes it a candidate for skin-brightening formulations.

Mechanism of Action

N-cyclohexyl-N’-(1H-indol-5-yl)thiourea exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By binding to the active site of tyrosinase, the compound prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing melanin production . This mechanism is crucial for its potential use in treating hyperpigmentation disorders.

Comparison with Similar Compounds

  • N-phenyl-N’-(1H-indol-5-yl)thiourea
  • N-benzyl-N’-(1H-indol-5-yl)thiourea
  • N-methyl-N’-(1H-indol-5-yl)thiourea

Comparison: N-cyclohexyl-N’-(1H-indol-5-yl)thiourea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence its binding affinity to biological targets and its overall biological activity. Compared to its analogs, the cyclohexyl group may enhance the compound’s stability and efficacy as a tyrosinase inhibitor.

Properties

IUPAC Name

1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c19-15(17-12-4-2-1-3-5-12)18-13-6-7-14-11(10-13)8-9-16-14/h6-10,12,16H,1-5H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHAGAOJRATTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333609
Record name 1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299207-76-4
Record name 1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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